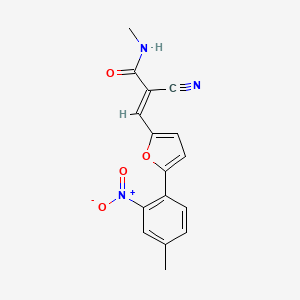

(E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furan and acrylamide derivatives involves various strategies, including green chemistry approaches under microwave radiation, employing filamentous marine and terrestrial-derived fungi for ene-reduction, and traditional chemical synthesis techniques involving condensation reactions with various amines and alcohols (Jimenez et al., 2019). These methods highlight the diversity of approaches in synthesizing complex molecules containing cyano, furan, and acrylamide groups.

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically carried out using NMR spectroscopy and single-crystal X-ray diffraction, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecules. For example, compounds with related structures have been synthesized with high yields and their configurations determined using these techniques (Kariuki et al., 2022).

Chemical Reactions and Properties

The chemical properties of acrylamides and related compounds are influenced by the presence of functional groups such as cyano, nitro, and furan moieties. These groups can undergo various chemical reactions, including ene-reductions, cyclization, and addition reactions, leading to the formation of new compounds with diverse biological and chemical activities. Studies have shown that these reactions can be influenced by factors such as the choice of solvent, catalyst, and reaction conditions, affecting the yield and stereochemistry of the products (Bondock et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be characterized through techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction. These properties are crucial for understanding the behavior of these molecules under different conditions and for their application in various fields (Gupta et al., 2013).

Wissenschaftliche Forschungsanwendungen

Green Organic Chemistry Synthesis

(E)-2-cyano-3(furan-2-yl) acrylamide has been utilized in green organic chemistry synthesis under microwave radiation. The synthesis also involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, yielding a compound with an uncommon CN-bearing stereogenic center. This method provides a more environmentally friendly approach to chemical synthesis (Jimenez et al., 2019).

Corrosion Inhibition

Acrylamide derivatives, including those similar to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide, have been studied as corrosion inhibitors for copper in nitric acid solutions. These studies involve various chemical and electrochemical methods, indicating the potential of these compounds as effective corrosion inhibitors (Abu-Rayyan et al., 2022).

Broad Spectrum Cytotoxic Agents

Certain acrylamide analogues, related to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide, have shown promise as broad spectrum cytotoxic agents for cancer treatment. Research in this area has focused on developing focused compound libraries to identify new lead compounds with improved cytotoxicity (Tarleton et al., 2013).

Inhibitor for SARS Coronavirus

A compound structurally similar to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide has been found to suppress the enzymatic activities of the SARS coronavirus helicase. This discovery opens up potential avenues for developing inhibitors against coronaviruses (Lee et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-3-5-13(14(7-10)19(21)22)15-6-4-12(23-15)8-11(9-17)16(20)18-2/h3-8H,1-2H3,(H,18,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTSTOGXBUMLFF-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)

![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)